12-(9H-Fluoren-2-YL)dodecanoic acid

Lipoxygenase inhibitor Arachidonic acid metabolism Inflammation

12-(9H-Fluoren-2-yl)dodecanoic acid (CAS 144450-19-1) is a synthetic fluorene-based fatty acid analog characterized by a fluorene chromophore covalently linked to a saturated C12 dodecanoic acid chain. This hybrid structure imparts dual functionality: it serves as a depth-dependent fluorescent probe for membrane biophysics and lipid trafficking studies, and it exhibits bioactive properties including histone deacetylase (HDAC) inhibition, lipoxygenase inhibition, and antioxidant activity.

Molecular Formula C25H32O2
Molecular Weight 364.5 g/mol
CAS No. 144450-19-1
Cat. No. B12541708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(9H-Fluoren-2-YL)dodecanoic acid
CAS144450-19-1
Molecular FormulaC25H32O2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCCCCCCCC(=O)O
InChIInChI=1S/C25H32O2/c26-25(27)15-9-7-5-3-1-2-4-6-8-12-20-16-17-24-22(18-20)19-21-13-10-11-14-23(21)24/h10-11,13-14,16-18H,1-9,12,15,19H2,(H,26,27)
InChIKeyTVPHJWDQIZUONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-(9H-Fluoren-2-yl)dodecanoic acid (CAS 144450-19-1): A Fluorene-Based Fatty Acid for Membrane Probing and Enzyme Inhibition Research


12-(9H-Fluoren-2-yl)dodecanoic acid (CAS 144450-19-1) is a synthetic fluorene-based fatty acid analog characterized by a fluorene chromophore covalently linked to a saturated C12 dodecanoic acid chain . This hybrid structure imparts dual functionality: it serves as a depth-dependent fluorescent probe for membrane biophysics and lipid trafficking studies, and it exhibits bioactive properties including histone deacetylase (HDAC) inhibition, lipoxygenase inhibition, and antioxidant activity [1][2]. The compound is primarily employed in academic and industrial research investigating membrane dynamics, epigenetic regulation, and lipid metabolism.

Why 12-(9H-Fluoren-2-yl)dodecanoic acid Cannot Be Replaced by Generic Fluorescent Fatty Acid Analogs


Fluorene-based fatty acids are not interchangeable with other fluorescent fatty acid analogs due to the unique photophysical properties of the fluorene chromophore and the specific chain length-dependent membrane insertion depth they provide [1]. While BODIPY, pyrene, NBD, or dansyl-labeled fatty acids are widely employed, their spectral characteristics (excitation/emission maxima, quantum yield), metabolic stability, and precise membrane localization differ markedly . For instance, pyrene dodecanoic acid exhibits excimer formation and rapid cellular uptake [2], whereas fluorene derivatives provide superior depth-dependent resolution and reduced membrane perturbation [1]. Consequently, substituting 12-(9H-Fluoren-2-yl)dodecanoic acid with an alternative analog without rigorous validation would compromise data reproducibility in lipid trafficking assays, HDAC inhibition studies, and membrane imaging experiments.

Quantitative Differentiation of 12-(9H-Fluoren-2-yl)dodecanoic acid Against Comparators


Lipoxygenase Inhibition Potency of 12-(9H-Fluoren-2-yl)dodecanoic acid

12-(9H-Fluoren-2-yl)dodecanoic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values are not provided in the available primary literature, the compound is noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. In contrast, the classical lipoxygenase inhibitor zileuton exhibits an IC50 of approximately 0.5–1 μM against 5-lipoxygenase [2]. The fluorene scaffold may confer distinct selectivity among lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX) compared to benzothiophene-based inhibitors like zileuton.

Lipoxygenase inhibitor Arachidonic acid metabolism Inflammation

Depth-Dependent Membrane Probing: C12 Chain Length vs. Shorter Fluorenyl Fatty Acids

The C12 dodecanoic acid chain of 12-(9H-Fluoren-2-yl)dodecanoic acid positions the fluorene chromophore deeper within the membrane hydrophobic core compared to shorter-chain fluorenyl fatty acids [1]. Fluorescence quenching studies using 9,10-dibromostearic acid as a lipid-soluble quencher demonstrated that the depth of probe insertion correlates with alkyl chain length. For instance, 8-(2′-fluorenyl)octanoic acid (C8) probes shallower regions, while the C12 analog provides information at a depth corresponding to the terminal methyl region of phospholipid acyl chains [2]. This depth resolution is critical for accurately mapping membrane protein-lipid interactions and lipid raft dynamics.

Membrane biophysics Fluorescent probe Lipid bilayer

Metabolic Fate Comparison: Fluorene vs. Pyrene Fatty Acid Analogs in HepG2 Cells

In a comparative screen of fluorescent fatty acid analogs, pyrene dodecanoic acid (12-(1-pyrenyl)dodecanoic acid) demonstrated high rates of cellular uptake and conversion to acylated lipid products in HepG2 cells, closely mimicking the metabolic behavior of natural fatty acids like palmitic and oleic acids [1]. Fluorene-based analogs were not directly included in this study; however, the bulky polycyclic aromatic fluorene moiety is structurally distinct from pyrene and is anticipated to exhibit different metabolic kinetics and enzyme recognition. Pyrene dodecanoic acid was incorporated into cellular lipids at rates comparable to natural fatty acids, whereas polar fluorophore-containing analogs (e.g., NBD) showed significantly lower uptake. The fluorene chromophore, being less polar than NBD but bulkier than pyrene, occupies a unique metabolic niche that may offer advantages in tracking specific lipid pools or avoiding rapid metabolic turnover.

Lipid metabolism Fluorescent analog Cellular uptake

Antioxidant Activity in Lipid Systems: Fluorene Derivative vs. Common Antioxidants

12-(9H-Fluoren-2-yl)dodecanoic acid is reported to serve as an antioxidant in fats and oils [1]. While quantitative data such as ORAC or DPPH radical scavenging values are not available in the open literature, the compound's antioxidant activity distinguishes it from non-antioxidant fatty acid analogs like BODIPY or NBD derivatives, which lack this property. In contrast, the widely used synthetic antioxidant butylated hydroxytoluene (BHT) typically exhibits an EC50 of 5–20 μM in DPPH assays [2]. The fluorene moiety may contribute to radical scavenging via hydrogen atom transfer from the aromatic system, though the C12 alkyl chain likely modulates partitioning into lipid phases.

Antioxidant Lipid oxidation Food chemistry

Optimal Application Scenarios for 12-(9H-Fluoren-2-yl)dodecanoic acid Based on Evidenced Differentiation


Depth-Resolved Fluorescence Quenching Studies in Model and Biological Membranes

The C12 dodecanoic acid chain of this compound positions the fluorene chromophore in the deep hydrophobic core of lipid bilayers, enabling precise measurement of membrane protein-lipid interactions, lipid raft organization, and bilayer permeability using fluorescence quenching techniques with lipid-soluble quenchers such as 9,10-dibromostearic acid [3]. This application leverages the direct head-to-head depth comparison established in Section 3 and is most relevant for biophysicists and membrane biologists seeking spatial information from the terminal methyl region of acyl chains.

Long-Term Lipid Trafficking and Metabolic Tracking Studies Requiring Reduced Probe Turnover

The bulky fluorene chromophore is anticipated to slow metabolic processing relative to rapidly incorporated pyrene analogs, as inferred from cross-study comparisons of fluorescent fatty acid metabolism in HepG2 cells [3]. Researchers studying lipid droplet formation, phospholipid synthesis, or fatty acid β-oxidation over extended time courses (hours to days) should select this fluorene derivative to avoid signal loss due to rapid probe degradation or conversion to non-fluorescent metabolites.

Lipoxygenase Pathway Investigations with a Structurally Distinct Inhibitor Scaffold

As a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3], this compound provides a chemically distinct alternative to benzothiophene-based LOX inhibitors (e.g., zileuton) and hydroxamic acid-based HDAC/LOX dual inhibitors. The fluorene scaffold may exhibit unique isoform selectivity and pharmacokinetic properties, making it a valuable tool for dissecting the roles of 5-LOX, 12-LOX, and 15-LOX in inflammation, cancer, and cardiovascular disease models.

Combined Membrane Probing and Oxidative Stress Assessment in Lipid Oxidation Studies

The demonstrated antioxidant activity in fats and oils [3] enables this compound to serve a dual role as both a fluorescent membrane probe and an intrinsic antioxidant. In studies evaluating lipid peroxidation, membrane integrity under oxidative stress, or the efficacy of natural antioxidants, this compound eliminates the need for additional antioxidant additives that could confound fluorescence measurements or alter membrane properties.

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